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L-ANAP

Genetic code expansion Mammalian cell imaging Amber suppression

Researchers requiring site-specific fluorescent labeling in sterically constrained protein domains face a bottleneck: GFP fusions (~27 kDa) cannot access transmembrane helices or enzyme active sites without structural perturbation. L-ANAP (CAS 1313516-26-5), a genetically encodable fluorescent unnatural amino acid (272.3 Da), resolves this. • ~100-fold smaller than GFP; incorporates into S4 voltage sensor helices for simultaneous patch-clamp fluorometry (VCF) with fluorescence kinetics superimposable on charge movement. • Polarity-sensitive quantum yield modulation (~50-60% between aqueous Φ≈0.30-0.32 and hydrophobic Φ≈0.48 environments) enables quantitative conformational readout. • Validated orthogonal M. jannaschii TyrRS/tRNA_CUA pair for efficient mammalian (HEK293T) and yeast ([PSI+]) incorporation. Supplied at ≥98% purity; shipped ambient or blue ice; for research use only.

Molecular Formula C15H16N2O3
Molecular Weight 272.304
CAS No. 1313516-26-5
Cat. No. B570635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-ANAP
CAS1313516-26-5
Synonyms(2S)-3-[(6-Acetylnaphthalen-2-yl)amino]-2-aminopropanoic Acid; 
Molecular FormulaC15H16N2O3
Molecular Weight272.304
Structural Identifiers
SMILESCC(=O)C1=CC2=C(C=C1)C=C(C=C2)NCC(C(=O)O)N
InChIInChI=1S/C15H16N2O3/c1-9(18)10-2-3-12-7-13(5-4-11(12)6-10)17-8-14(16)15(19)20/h2-7,14,17H,8,16H2,1H3,(H,19,20)/t14-/m0/s1
InChIKeyXKZCXMNMUMGDJG-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





L-ANAP: Genetically Encodable Fluorescent Probe


L-ANAP (L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid) is a polarity-sensitive fluorescent unnatural amino acid (Uaa) belonging to the class of genetically encodable spectroscopic probes [1]. Its molecular weight is 272.3 Da (C15H16N2O3), and it exhibits intrinsic fluorescence with excitation/emission maxima at approximately 360/490 nm in aqueous environments, with the emission wavelength and quantum yield shifting markedly in response to changes in local environmental polarity [2]. Unlike conventional fluorescent proteins (FPs) which require large fusion tags (~27 kDa for GFP), L-ANAP is incorporated directly into the polypeptide backbone at genetically defined positions via orthogonal amber stop codon suppression, enabling site-specific interrogation of protein structure, dynamics, and interactions with minimal structural perturbation [3].

Why Generic Substitution Fails for L-ANAP


Fluorescent Uaas including L-dansylalanine, L-(7-hydroxycoumarin-4-yl)ethylglycine (7-HCaa), and L-ANAP are not functionally interchangeable in applications requiring site-specific protein labeling [1]. Critical performance parameters — excitation/emission spectra, quantum yield, environmental sensitivity range, genetic encoding efficiency in eukaryotic systems, and compatibility with live-cell imaging — vary substantially across this class and are determined by the specific fluorophore structure and the orthogonal tRNA/aaRS pair employed [2]. Selection based solely on general class membership without verification of quantitative performance metrics risks experimental failure, particularly in applications requiring simultaneous fluorescence and electrophysiological recording (patch-clamp fluorometry) where L-ANAP's small size and established eukaryotic orthogonal pair provide capabilities not replicated by dansylalanine- or coumarin-based systems [3].

L-ANAP Quantitative Evidence Guide


Mammalian Cell Genetic Encoding Efficiency

L-ANAP is genetically incorporated into proteins in mammalian cells using an orthogonal Methanocaldococcus jannaschii TyrRS/tRNA_CUA pair that has been specifically evolved for this Uaa [1]. While quantitative incorporation efficiency data for alternative fluorescent Uaas in identical mammalian systems is limited in published literature, L-ANAP's established orthogonal pair enables high-efficiency suppression in HEK293T cells, as demonstrated by robust fluorescence detection at subcellular resolution [1]. L-dansylalanine and 7-HCaa lack comparably validated orthogonal aaRS/tRNA pairs for mammalian expression, representing a significant practical barrier to adoption in eukaryotic cell biology applications [2].

Genetic code expansion Mammalian cell imaging Amber suppression

Quantum Yield Modulation by Polarity

L-ANAP exhibits pronounced environmental sensitivity in its quantum yield (Φ), enabling quantitative readout of local protein microenvironment polarity changes [1]. The extinction coefficient of free L-ANAP in ethanol at 360 nm is 17,500 M⁻¹ cm⁻¹ [1]. The quantum yield varies substantially with solvent conditions: approximately 0.48 in ethanol compared to 0.30–0.32 in aqueous buffer, representing a ~50–60% increase in more hydrophobic environments [2]. This solvatochromic response allows L-ANAP to report on conformational changes that alter the polarity surrounding the incorporation site — a capability that distinguishes it from environment-insensitive fluorophores or genetically encoded tags that cannot be positioned with amino acid precision [3].

Fluorescence spectroscopy Solvatochromism Quantum yield

Voltage-Clamp Fluorometry of Ion Channels

L-ANAP is uniquely suited for voltage-clamp fluorometry (VCF) applications due to its small size and compatibility with simultaneous fluorescence and current recording [1]. When incorporated at position F401 of the Ci-VSP voltage-sensing phosphatase, L-ANAP exhibited voltage-dependent fluorescence changes with distinct spectral responses detected through two emission band-pass filters: 420–460 nm and 460–510 nm [1]. The fluorescence change kinetics upon voltage steps (from −60 mV to +160 mV in 20 mV increments) followed single exponential kinetics with time constants closely matching those of the on-sensing charge movement (n = 5 independent recordings), demonstrating that L-ANAP fluorescence directly reports on voltage sensor conformational dynamics [1]. In human HV1 voltage-gated proton channels, L-ANAP incorporation into the S4 helix enabled detection of a previously uncharacterized slow transition in the activation pathway that is regulated by ΔpH [2].

Voltage-clamp fluorometry Ion channel gating Electrophysiology

Size Advantage for Site-Specific Labeling

L-ANAP (272.3 Da) replaces a single native amino acid side chain at the site of incorporation, whereas GFP and other fluorescent protein fusions append a ~27 kDa (238 amino acid) globular domain to the protein terminus [1]. This size differential (>99-fold smaller molecular footprint) substantially reduces the risk of steric hindrance, altered folding kinetics, and perturbed protein-protein interactions [2]. In voltage-gated ion channel studies, L-ANAP has been successfully incorporated into the S4 voltage-sensing helix — a structurally constrained transmembrane domain — without disrupting channel gating function, a feat that would be impossible with FP fusions due to their large size and inability to be positioned within transmembrane domains [3].

Protein engineering Site-specific labeling Structural biology

Protein Misfolding Tracking in Yeast

In Saccharomyces cerevisiae, L-ANAP labeling efficiency is significantly enhanced in [PSI+] cells compared to [psi−] cells, as demonstrated in site-specific labeling of luciferase via TAG amber codon suppression [1]. This enhanced efficiency enables tracking of thermal unfolding and aggregation of luciferase in vivo via confocal imaging of L-ANAP fluorescence emission [1]. The [PSI+] prion state increases amber suppression efficiency through altered translation termination fidelity, providing a genetic strategy to boost L-ANAP incorporation yields in yeast model systems [2].

Protein aggregation Live-cell imaging Saccharomyces cerevisiae

L-ANAP Application Scenarios


Voltage-Clamp Fluorometry of Ion Channels

L-ANAP is the preferred choice for simultaneous fluorescence and electrophysiological recording of ion channel conformational changes. The evidence demonstrates that L-ANAP fluorescence change kinetics directly correlate with voltage sensor charge movement (time constants superimposable, n = 5 independent recordings) and can be detected through dual emission channels (420–460 nm and 460–510 nm) [1]. This application is enabled by L-ANAP's small size allowing incorporation into transmembrane helices such as the S4 voltage sensor, which is inaccessible to fluorescent protein fusions. Researchers investigating voltage-gated channels (HV1, Ci-VSP, P2X7) should select L-ANAP over alternative probes lacking this combined VCF compatibility and genetic encoding infrastructure [2].

Polarity Sensing in Mammalian Cells

L-ANAP is indicated for applications requiring quantitative readout of local protein microenvironment polarity in live mammalian cells. Its quantum yield exhibits ~50–60% modulation between aqueous (Φ = 0.30–0.32) and hydrophobic (Φ = 0.48 in ethanol) environments, providing a measurable fluorescence intensity change upon conformational transitions that alter local polarity [1]. The established orthogonal M. jannaschii TyrRS/tRNA_CUA pair enables efficient site-specific incorporation in HEK293T cells, a capability not validated for dansylalanine- or coumarin-based fluorescent Uaas in mammalian systems [2]. This scenario applies to studies of protein folding, ligand binding-induced conformational changes, and protein-protein interaction interfaces where polarity changes report on functional state transitions.

Protein Misfolding Tracking in Yeast Models

L-ANAP should be prioritized for in vivo protein misfolding studies in Saccharomyces cerevisiae, particularly when utilizing the [PSI+] prion state to enhance amber suppression efficiency [1]. Evidence demonstrates that L-ANAP labeling efficiency is greatly increased in [PSI+] cells, enabling confocal fluorescence tracking of luciferase thermal unfolding and aggregation in living cells [1]. This application scenario is distinguished by the ability to monitor misfolding dynamics in the native cellular environment without requiring protein purification or exogenous labeling steps, leveraging L-ANAP's genetic encodability and intrinsic fluorescence.

Probing Conformation-Sensitive Protein Domains

L-ANAP is the superior choice for site-specific fluorescent labeling of internal protein domains where structural integrity is paramount. Its 272.3 Da molecular footprint (~100-fold smaller than GFP fusions) enables incorporation into sterically constrained sites — including transmembrane helices, enzyme active site regions, and tight protein-protein interfaces — with minimal perturbation of native structure or function [1]. This capability distinguishes L-ANAP from all fluorescent protein tags and most chemical labeling approaches. Procurement should be prioritized for structure-function studies of membrane proteins, multidomain signaling scaffolds, and any system where terminal fusions would be inappropriate or where the fluorophore must report from a specific internal locus [2].

Technical Documentation Hub

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